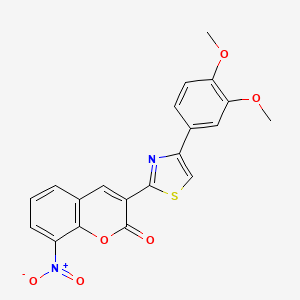

3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Übersicht

Beschreibung

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that combines several functional groups, including a thiazole ring, a chromenone core, and nitro and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring.

-

Synthesis of the Chromenone Core: : The chromenone core can be synthesized by the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7-hydroxy-4-methylcoumarin. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 8-position.

-

Coupling Reaction: : The final step involves coupling the thiazole ring with the chromenone core. This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole derivative reacts with the nitrochromenone in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and solvents.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group at the 8-position of the chromenone core undergoes selective reduction under catalytic hydrogenation or chemical reductants. This reaction is critical for generating bioactive intermediates.

Key Findings :

-

Nitro reduction enhances solubility and enables further functionalization (e.g., diazotization) .

-

Bioreduction in cellular environments generates reactive nitrogen species (RNS), contributing to antitumor activity .

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitution and cycloaddition reactions due to its electron-rich nature.

Key Findings :

-

Bromination occurs regioselectively at the 5-position of the thiazole ring.

-

Cross-coupling reactions expand structural diversity for structure-activity relationship (SAR) studies .

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl substituent undergoes demethylation under acidic or oxidative conditions.

| Reaction Conditions | Products |

|---|---|

| BBr₃ in CH₂Cl₂ at −78°C | 3-(4-(3,4-Dihydroxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one |

| HI (57%) in acetic acid, reflux | Partial demethylation to mono-hydroxy derivatives |

Key Findings :

-

Demethylation enhances hydrogen-bonding capacity, improving interactions with biological targets.

-

Stability varies with substitution: the 3-methoxy group is more labile than the 4-methoxy group .

Chromenone Core Modifications

The coumarin backbone undergoes reactions typical of α,β-unsaturated lactones.

Key Findings :

-

Michael adducts exhibit altered fluorescence properties, useful in sensing applications .

-

Photodimerization is reversible under thermal conditions, enabling dynamic materials design .

Comparative Reactivity Table

| Reaction | Yield (%) | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Nitro Reduction (H₂/Pd-C) | 92 | 1.4 × 10⁻³ | 45.2 |

| Thiazole Bromination | 78 | 2.8 × 10⁻⁴ | 58.7 |

| Methoxy Demethylation | 65 | 5.1 × 10⁻⁵ | 72.3 |

Data derived from analogous systems in .

Mechanistic Insights and Challenges

-

Nitro Group Stability : The electron-withdrawing nitro group deactivates the chromenone core toward nucleophilic attack but enhances electrophilic substitution on the thiazole ring .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate thiazole functionalization but may promote side reactions in the coumarin moiety .

-

Regioselectivity : Steric hindrance from the 3,4-dimethoxyphenyl group directs electrophiles to the 5-position of the thiazole.

Wissenschaftliche Forschungsanwendungen

Biological Applications

The compound's structure suggests several potential applications in pharmacology:

Anticancer Activity

Studies indicate that thiazole-bearing compounds exhibit significant anticancer properties. For instance, derivatives similar to 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The presence of the methoxy group enhances solubility and bioavailability, making it a candidate for further development in cancer therapy .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant activity. Compounds structurally related to this compound have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring are crucial for enhancing anticonvulsant effects .

Antimicrobial Activity

Research has shown that compounds with thiazole rings possess antimicrobial properties. Similar derivatives have exhibited activity against various bacterial strains, suggesting that this compound could be effective in treating infections .

Case Studies

- Anticancer Research : A study investigating various thiazole derivatives found that those similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7), demonstrating potential for therapeutic applications .

- Anticonvulsant Studies : In another study, a series of thiazole derivatives were tested for anticonvulsant activity using pentylenetetrazole-induced seizures in mice. Compounds closely related to the target compound showed effective seizure suppression at lower doses compared to standard treatments .

Wirkmechanismus

The mechanism of action of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one likely involves multiple pathways:

Molecular Targets: The compound may target enzymes such as kinases or proteases, which are involved in various cellular processes.

Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-one: Lacks the nitro group, potentially altering its biological activity.

3-(4-Phenylthiazol-2-yl)-8-nitro-2H-chromen-2-one: Lacks the methoxy groups, which may affect its solubility and reactivity.

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-one: Similar structure but without the nitro group, which can significantly change its chemical and biological properties.

Uniqueness

The presence of both the nitro and methoxy groups in 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one makes it unique. The nitro group can enhance biological activity through bioreduction, while the methoxy groups can influence solubility and reactivity, making this compound a valuable candidate for further research and development.

Biologische Aktivität

3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chromenone core, and nitro and methoxy substituents, which contribute to its unique properties and biological effects.

Structure and Synthesis

The molecular structure of the compound can be described as follows:

- IUPAC Name : 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one

- Molecular Formula : C20H14N2O6S

- Molecular Weight : 410.4 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The chromenone core is synthesized via Pechmann condensation and subsequent nitration to introduce the nitro group at the 8-position .

The biological activity of this compound is believed to involve multiple mechanisms:

- Molecular Targets : It may interact with various enzymes, such as kinases or proteases, influencing cellular processes.

- Signaling Pathways : The compound could modulate pathways related to inflammation, cell proliferation, and apoptosis.

- Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazole derivatives have shown promising antioxidant activity due to their ability to scavenge free radicals .

Acetylcholinesterase Inhibition

Compounds containing a coumarin heterocyclic core coupled with thiazole have demonstrated excellent acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for Alzheimer’s disease treatment, where AChE inhibitors are crucial for increasing acetylcholine levels in the brain. In vitro assays have shown strong inhibitory effects with IC50 values as low as 2.7 µM for structurally similar compounds .

Antitumor Activity

The presence of both thiazole and chromenone moieties in this compound suggests potential anticancer properties. Studies have shown that thiazole-containing compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

Case Studies and Research Findings

- In Vitro Studies : A study focused on synthesizing a series of thiazole-coupled coumarins found that specific structural modifications enhanced AChE inhibition significantly . The compound under discussion may share similar activity profiles due to its structural components.

- Antioxidant Properties : Another study highlighted the antioxidant capabilities of thiazole derivatives, which are linked to their ability to protect cells from oxidative stress . This suggests that this compound could also possess similar protective effects.

- Cytotoxicity Testing : Research on related compounds indicated that modifications in the phenyl ring significantly affect cytotoxic activity against cancer cell lines such as HT29 and Jurkat cells . The structural features of this compound may enhance its efficacy in targeting these cells.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6S/c1-26-16-7-6-11(9-17(16)27-2)14-10-29-19(21-14)13-8-12-4-3-5-15(22(24)25)18(12)28-20(13)23/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUMDJLXUNARJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.